

Spectroscopic analysis of Cymbimicin A (NMR, Mass Spectrometry)

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Compound of Interest

Compound Name: Cymbimicin A

Cat. No.: B1251011

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Spectroscopic Analysis of Cymbimicin A: A Technical Overview

Researchers focusing on natural product discovery and drug development require robust analytical techniques for the complete structural elucidation and characterization of novel compounds. This guide provides a technical overview of the spectroscopic analysis of **Cymbimicin A**, a cyclophilin-binding metabolite isolated from actinomycetes.

The definitive structural analysis of **Cymbimicin A** relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the compound's atomic connectivity, stereochemistry, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of **Cymbimicin A**. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (^1H) and carbon (^{13}C) chemical shifts and to establish through-bond and through-space correlations.

Detailed ^1H and ^{13}C NMR data for **Cymbimicin A** are essential for its structural verification. This data, typically presented in tabular format, includes chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data for **Cymbimicin A**

Position	δ (ppm)	Multiplicity	J (Hz)
Data not available in search results			

Table 2: ¹³C NMR Data for **Cymbimicin A**

Position	δ (ppm)
Data not available in search results	

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and exact mass of **Cymbimicin A**. This technique provides a highly accurate mass-to-charge ratio (*m/z*) of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Table 3: Mass Spectrometry Data for **Cymbimicin A**

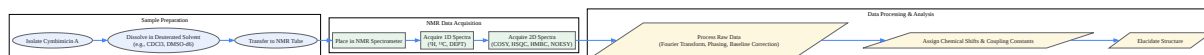
Ion	Calculated <i>m/z</i>	Observed <i>m/z</i>
Data not available in search results		

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility of spectroscopic data. The following outlines a general workflow for the NMR and mass spectrometry analysis of a natural product like **Cymbimicin A**.

NMR Spectroscopy Protocol

A standardized protocol for NMR analysis involves the precise preparation of the sample and the setup of various NMR experiments.



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Caption: General workflow for NMR analysis.

Mass Spectrometry Protocol

The protocol for mass spectrometry focuses on the preparation of the sample for ionization and the subsequent mass analysis.

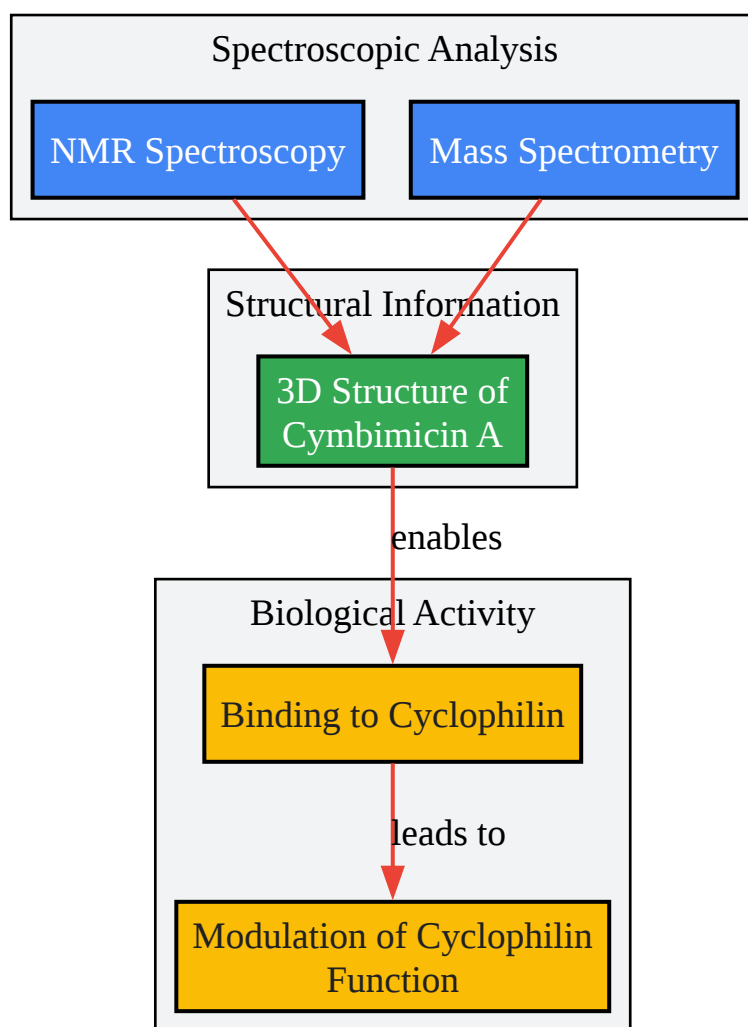


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Caption: General workflow for mass spectrometry analysis.

Signaling Pathways and Logical Relationships

The structural information obtained from spectroscopic analysis is crucial for understanding the biological activity of **Cymbimicin A**, particularly its interaction with cyclophilins. This relationship can be visualized as a logical flow.



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Caption: Relationship between structure and biological activity.

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